tert-Butyl (1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
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Overview
Description
TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dimethyl-6-oxo-1,6-dihydropyridin-3-yl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as a dimethyl-6-oxo-1,6-dihydropyridine derivative. The reaction is often carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: Its structural features make it a candidate for exploring interactions with biological macromolecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact molecular mechanisms depend on the specific context and application .
Comparison with Similar Compounds
- ®-tert-butyl 6-oxopiperidin-3-ylcarbamate
- tert-Butyl ®- (6-oxopiperidin-3-yl)carbamate
- tert-Butyl N- (2-aminoethyl)carbamate
- tert-Butyl 4-oxo-1-piperidinecarboxylate
Uniqueness: TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is unique due to its specific structural features, including the dimethyl-6-oxo-1,6-dihydropyridin-3-yl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-(1,5-dimethyl-6-oxopyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-9(7-14(5)10(8)15)13-11(16)17-12(2,3)4/h6-7H,1-5H3,(H,13,16) |
InChI Key |
CRTHWGQKZMKKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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